6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine
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Overview
Description
6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the tetrazolo[1,5-A]pyrazine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-8-chloropyrazine with sodium azide in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the modulation of biological processes .
Comparison with Similar Compounds
6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine can be compared with other similar compounds, such as:
Tetrazolo[1,5-A]pyrazine: Lacks the bromine and chlorine substituents but shares the core structure.
6-Bromo-8-chloropyrazine: Similar in structure but without the tetrazole ring.
Other halogenated tetrazolo[1,5-A]pyrazines: Compounds with different halogen atoms or combinations thereof.
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C4HBrClN5 |
---|---|
Molecular Weight |
234.44 g/mol |
IUPAC Name |
6-bromo-8-chlorotetrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C4HBrClN5/c5-2-1-11-4(3(6)7-2)8-9-10-11/h1H |
InChI Key |
HXMVUWGOOOGOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=NN=NN21)Cl)Br |
Origin of Product |
United States |
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